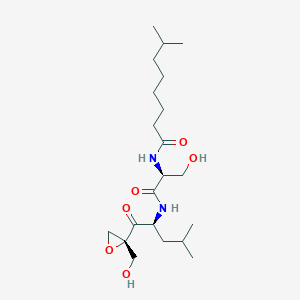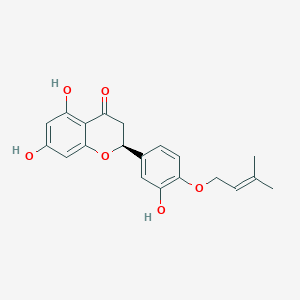
Monotesone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monotesone A is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7 and 3' and a prenyloxy group at position 4'. Isolated from Monotes engleri, it exhibits antifungal activity. It has a role as a metabolite and an antifungal agent. It is a member of 3'-hydroxyflavanones and a trihydroxyflavanone. It derives from a (2S)-flavanone.
Applications De Recherche Scientifique
Antifungal Properties
- Synthesis and Antifungal Activity : The synthesis of (±)-monotesone-A, sourced from Monotes engleri, and its structural analogues demonstrated antifungal activities against various Candida species (Kenéz, Lestár, Lenkey, & Antus, 2008). This highlights its potential in antifungal applications.
Conducting Polymer Research
- Conducting and Redox Polymers : Monotesone A derivatives may be relevant in the field of conducting polymers and electroactive materials. Such polymers are essential in energy storage systems and have applications in technology fields like automotive, solar cell devices, and biomedical equipment (Zarren, Nisar, & Sher, 2019).
Dental Resin Monomers
- Toxicology of Dental Resin Monomers : Monomers from dental resin materials, including monotesone A analogues, might have adverse biological effects in mammalian cells. Their cytotoxicity and genotoxicity have been identified, which is crucial for understanding their safety in dental applications (Schweikl, Spagnuolo, & Schmalz, 2006).
Plant Proteomics and Metabolomics
- Monolithic Columns in Research : In the field of plant proteomics and metabolomics, monolithic columns, which might use monotesone A or its derivatives, are essential for the separation, identification, and quantification of proteins, peptides, and metabolites (Rigobello-Masini, Penteado, & Masini, 2013).
Neurobiology
- Monoamine Oxidase-A Inhibition : In neurobiology, plant flavonoids like monotesone A may influence monoamine oxidase-A (MAO-A), which is crucial in the metabolism of neurotransmitters such as serotonin. This suggests potential applications in treating depressive disorders (Bandaruk, Mukai, & Terao, 2014).
Ocular Pharmacokinetics
- Drug Delivery Challenges : Monotesone A, like other monotherapy drugs, faces challenges in ocular pharmacokinetics. Efficient drug delivery to the eye is complex due to barriers protecting the eye, which is critical in the development of ophthalmological treatments (Urtti, 2006).
Propriétés
Nom du produit |
Monotesone A |
|---|---|
Formule moléculaire |
C20H20O6 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O6/c1-11(2)5-6-25-17-4-3-12(7-14(17)22)18-10-16(24)20-15(23)8-13(21)9-19(20)26-18/h3-5,7-9,18,21-23H,6,10H2,1-2H3/t18-/m0/s1 |
Clé InChI |
UIFXCAYUHZVWHR-SFHVURJKSA-N |
SMILES isomérique |
CC(=CCOC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
SMILES canonique |
CC(=CCOC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



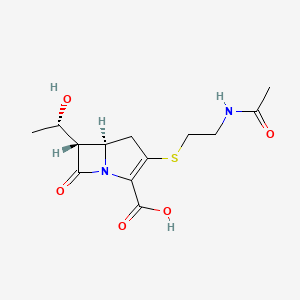
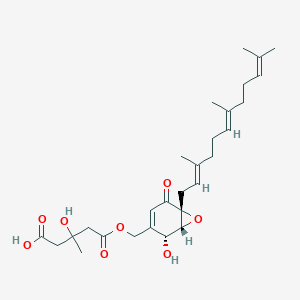

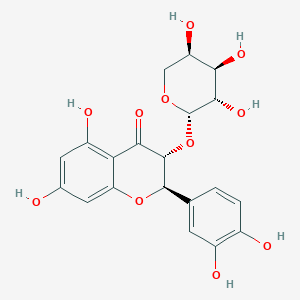
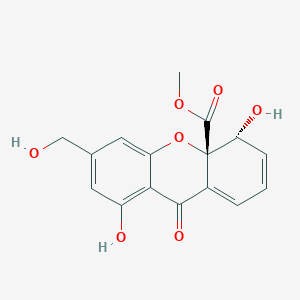
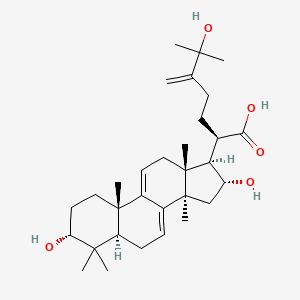
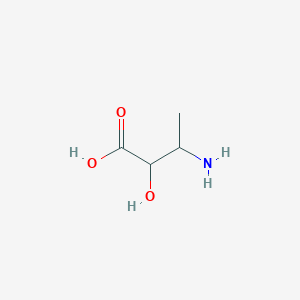
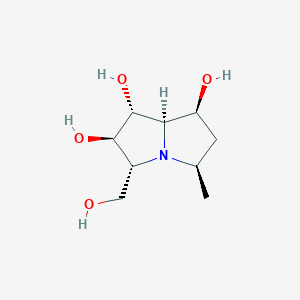

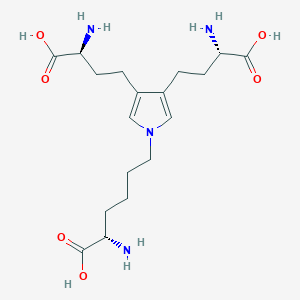
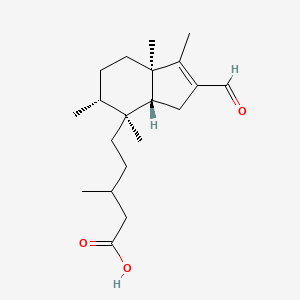
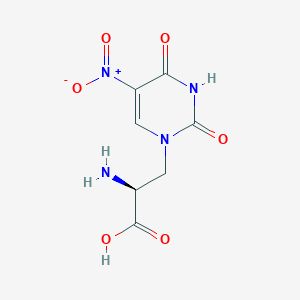
![(2S,3R,5R,9R,10R,13R,14S)-2,3,14-Trihydroxy-10,13-dimethyl-17-((2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B1247426.png)
